5-(3,5-Difluorophenyl)pyridin-3-amine
Übersicht
Beschreibung
5-(3,5-Difluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a pyridine ring substituted with a 3,5-difluorophenyl group and an amine group at the 3-position
Wirkmechanismus
- The primary target of 5-(3,5-Difluorophenyl)pyridin-3-amine is likely a specific protein or receptor involved in cellular signaling pathways. Unfortunately, specific information about the exact target remains elusive in the available literature .
- Absorption : The compound’s oral bioavailability is crucial. If it’s well-absorbed, it can reach its target effectively .
Target of Action
Pharmacokinetics (ADME)
Biochemische Analyse
Biochemical Properties
5-(3,5-Difluorophenyl)pyridin-3-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions depends on the binding affinity and specificity of this compound for its target molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling proteins, leading to changes in cellular responses. Additionally, this compound can impact the expression of specific genes, thereby modulating the production of proteins involved in various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can decrease over time due to degradation or metabolic processes. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These metabolic processes can influence the compound’s activity and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is important for its interactions with target biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)pyridin-3-amine typically involves the following steps:
Electrophilic Fluorination: The starting material, 3,5-dibromo-4-formylpyridine, undergoes electrophilic fluorination using N-fluoro-benzenesulfonimide (NFSI) to produce 3,5-difluoropyridine.
Suzuki–Miyaura Coupling: The 3,5-difluoropyridine is then subjected to Suzuki–Miyaura coupling with a suitable boronic acid derivative to introduce the 3,5-difluorophenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,5-Difluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridines and amines, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
5-(3,5-Difluorophenyl)pyridin-3-amine has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluoropyridine: A precursor in the synthesis of 5-(3,5-Difluorophenyl)pyridin-3-amine.
5-(Difluoromethoxy)pyridin-3-amine: A structurally similar compound with different substituents on the aromatic ring.
2,3,5-Trifluoropyridine: Another fluorinated pyridine with distinct substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of both fluorine atoms and an amine group enhances its reactivity and potential for diverse applications .
Biologische Aktivität
5-(3,5-Difluorophenyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in drug development.
Chemical Structure and Synthesis
The compound this compound is characterized by a pyridine ring substituted with a difluorophenyl group. The synthesis of this compound typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the introduction of various aryl groups onto the pyridine scaffold. For example, a study reported the efficient synthesis of novel pyridine derivatives via a one-pot Suzuki cross-coupling reaction using commercially available precursors .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A notable study evaluated a series of pyridine derivatives for their cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The results demonstrated that certain derivatives had half-maximal cytotoxic concentrations (CC50) significantly lower than standard chemotherapeutics like cisplatin .
The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or receptors involved in cancer progression. For instance, molecular docking studies have shown that certain derivatives can effectively bind to human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. This binding can inhibit the receptor's activity, thereby reducing tumor growth and metastasis.
Case Studies
- Antitumor Activity Against HT29 Cells : A derivative of this compound was tested against HT29 colon cancer cells, showing promising results with a selectivity index indicating lower toxicity to normal cells compared to cancer cells . This highlights the potential for developing targeted therapies based on this compound.
- Inhibition of Biofilm Formation : Another study explored the anti-biofilm properties of pyridine derivatives, including those structurally related to this compound. The findings suggested that these compounds could inhibit biofilm formation in pathogenic bacteria, indicating their utility in treating infections associated with biofilms .
Eigenschaften
IUPAC Name |
5-(3,5-difluorophenyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIODBYFBPBBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735030 | |
Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225914-83-9 | |
Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.